

(D)-PPA 1 solubility and preparation for experiments

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Compound of Interest

Compound Name: (D)-PPA 1

Cat. No.: B15611112

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Application Notes and Protocols: (D)-PPA 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.^{[1][2]} By disrupting this critical immune checkpoint pathway, **(D)-PPA 1** facilitates the activation of an anti-tumor immune response.^[3] These application notes provide detailed information on the solubility of **(D)-PPA 1**, along with protocols for its preparation and use in common experimental settings.

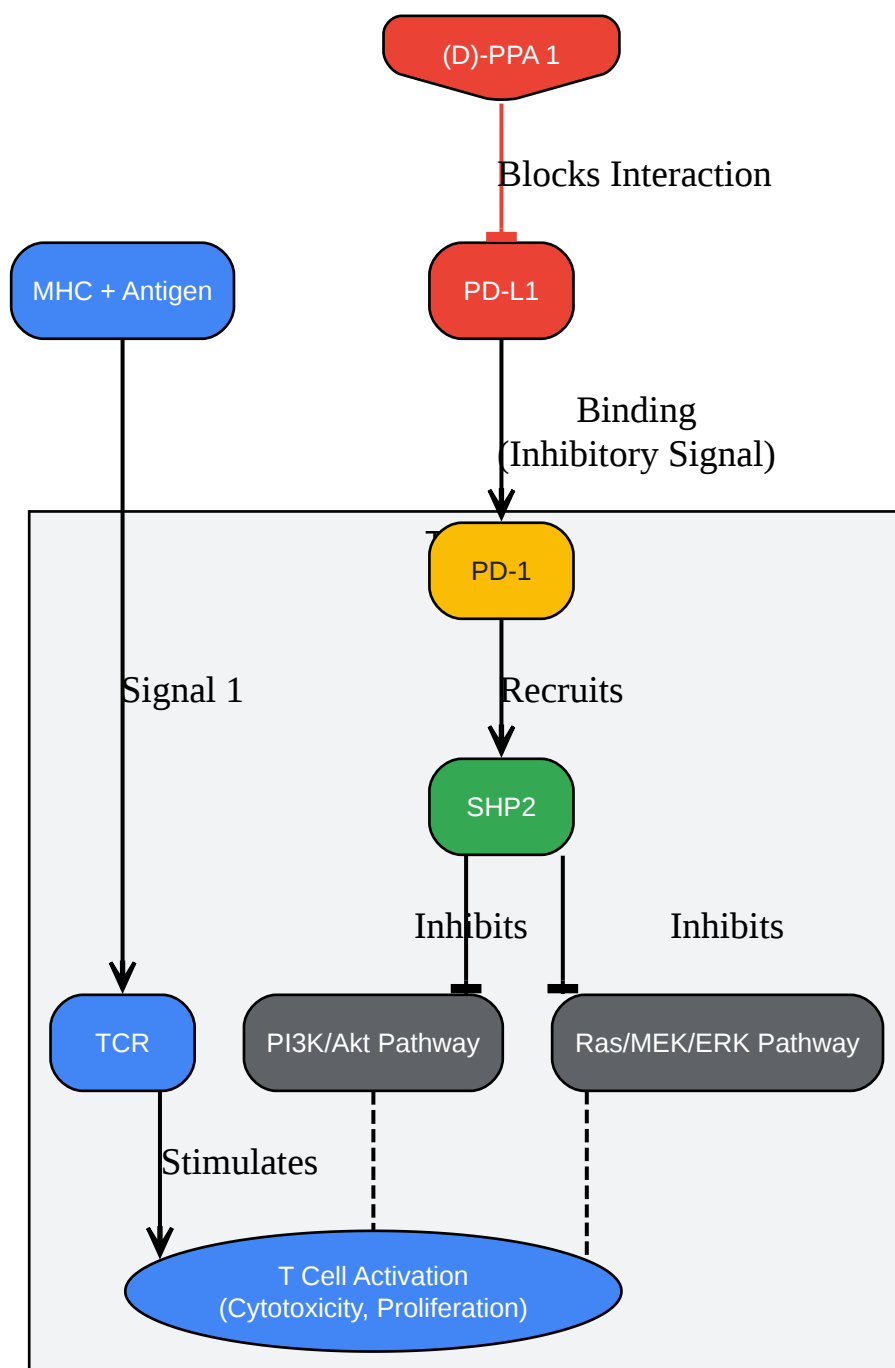
Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for **(D)-PPA 1**.

Parameter	Value	Notes
Binding Affinity (Kd)	0.51 μ M	Binding affinity to PD-L1.[4][5]
In Vitro Activity	Blocks PD-1/PD-L1 interaction at 1.0 mg/mL.[1][4][5]	Does not directly induce tumor cell death.[1]
In Vivo Efficacy	2 mg/kg (s.c. or i.p., once daily for 7 days)	Inhibits CT26 tumor growth in mice.[1]
Solubility (Water)	Soluble up to 2 mg/mL.[4][5]	The trifluoroacetate (TFA) salt form generally exhibits enhanced water solubility and stability.[1][2]
Solubility (DMSO)	Soluble.[6]	
Storage	Store at -20°C.	Store dry, frozen, and in the dark.[4][5]

Signaling Pathway

(D)-PPA 1 functions by inhibiting the interaction between PD-1, expressed on activated T cells, and its ligand, PD-L1, which can be expressed on tumor cells. This interaction normally sends an inhibitory signal to the T cell, leading to T cell exhaustion and allowing the tumor to evade the immune system. By blocking this interaction, **(D)-PPA 1** restores the T cell's ability to recognize and attack tumor cells.



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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of **(D)-PPA 1**.

Experimental Protocols

Preparation of Stock Solutions

a. Aqueous Stock Solution

- Materials: **(D)-PPA 1** powder, sterile nuclease-free water.
- Procedure:
 - Aseptically weigh the desired amount of **(D)-PPA 1** powder.
 - Add sterile nuclease-free water to a final concentration of up to 2 mg/mL.
 - Gently vortex to dissolve. If solubility is an issue, warming the tube to 37°C and brief sonication may aid in dissolution.
 - Sterile filter the solution using a 0.22 µm syringe filter.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

b. DMSO Stock Solution

- Materials: **(D)-PPA 1** powder, anhydrous DMSO.
- Procedure:
 - Aseptically weigh the desired amount of **(D)-PPA 1** powder.
 - Add anhydrous DMSO to the desired concentration.
 - Gently vortex until fully dissolved.
 - Aliquot and store at -20°C. Note that DMSO can be toxic to cells at higher concentrations, so ensure the final concentration in your experiment is low (typically <0.5%).

In Vitro PD-1/PD-L1 Blockade Assay (Flow Cytometry)

This protocol is a general guideline and should be optimized for your specific cell lines and experimental setup.

- Materials:

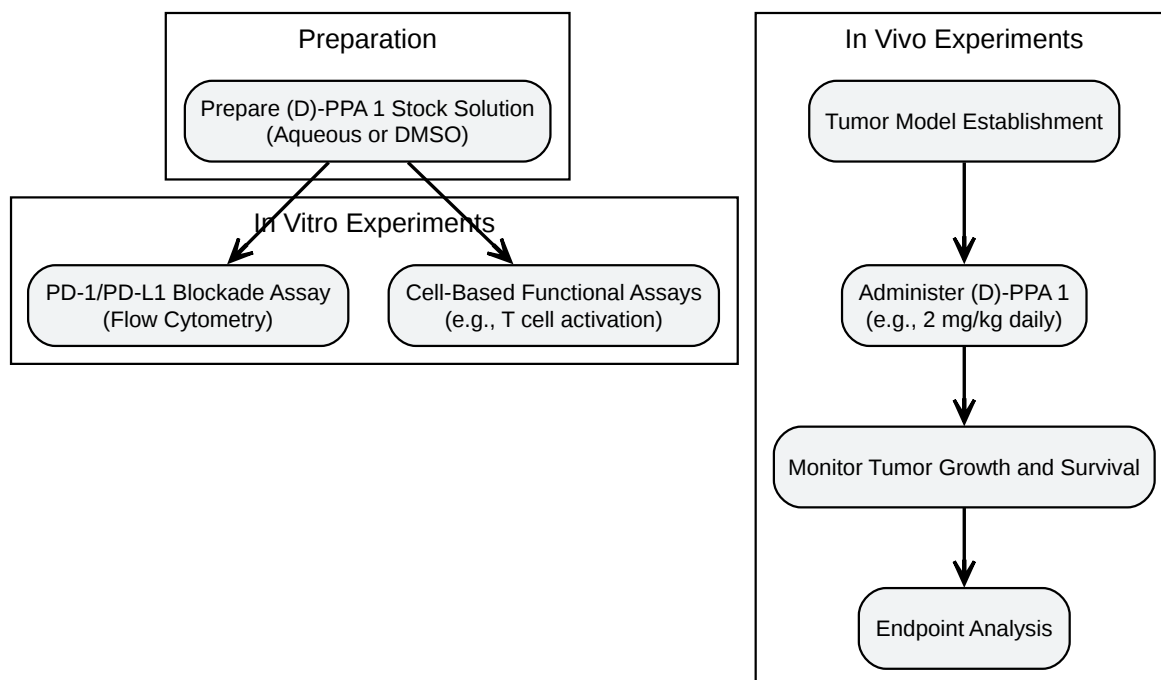
- PD-1 expressing cells (e.g., activated T cells, Jurkat cells).
- PD-L1 expressing cells (e.g., specific tumor cell lines).
- **(D)-PPA 1** stock solution.
- Recombinant human PD-L1-Fc.
- FITC-conjugated anti-human IgG Fc antibody.
- Flow cytometry buffer (e.g., PBS with 2% FBS).
- Procedure:
 - Prepare a single-cell suspension of PD-1 expressing cells.
 - Incubate the cells with varying concentrations of **(D)-PPA 1** (e.g., 0.1 to 1.0 mg/mL) for 30 minutes at 4°C.
 - Add recombinant human PD-L1-Fc to the cell suspension and incubate for 1 hour at 4°C.
 - Wash the cells with flow cytometry buffer.
 - Add FITC-conjugated anti-human IgG Fc antibody and incubate for 30 minutes at 4°C in the dark.
 - Wash the cells and resuspend in flow cytometry buffer.
 - Analyze the cells by flow cytometry to determine the level of PD-L1 binding. A decrease in fluorescence intensity in the presence of **(D)-PPA 1** indicates blockade of the PD-1/PD-L1 interaction.

In Vivo Tumor Growth Inhibition Study

Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

- Materials:

- Tumor-bearing mice (e.g., CT26 tumor model).
- **(D)-PPA 1** sterile solution for injection.
- Sterile PBS or other appropriate vehicle.
- Procedure:
 - Prepare a sterile solution of **(D)-PPA 1** in a suitable vehicle (e.g., PBS) at the desired concentration for injection.
 - Administer **(D)-PPA 1** to the tumor-bearing mice at a dose of 2 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
 - Administer the treatment once daily for a specified period (e.g., 7 days).
 - Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
 - Monitor the overall health and survival of the mice.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis if required.



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